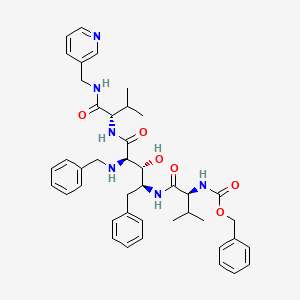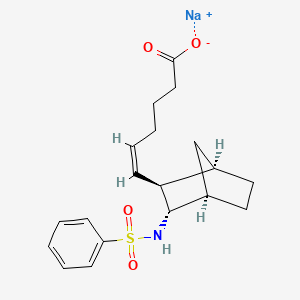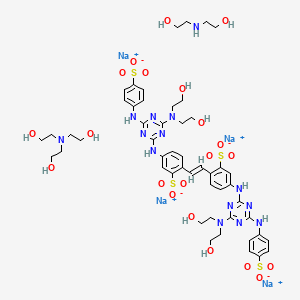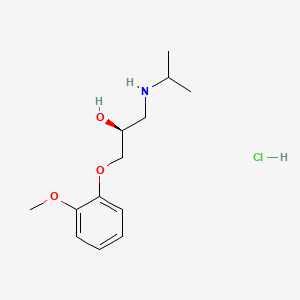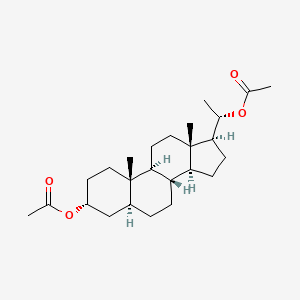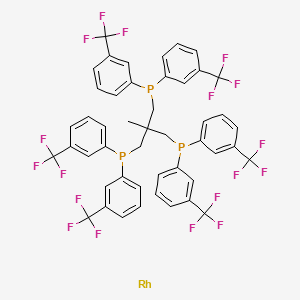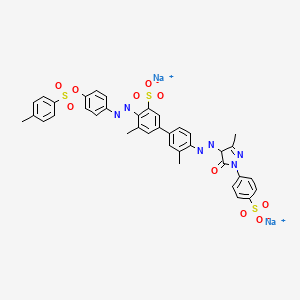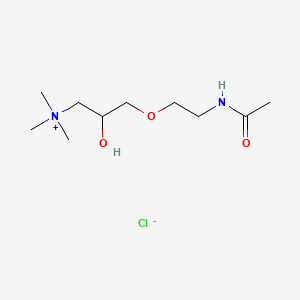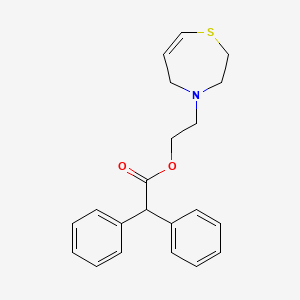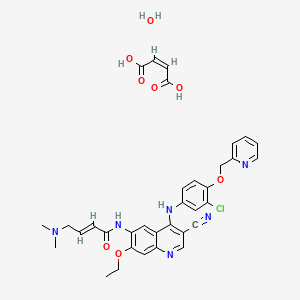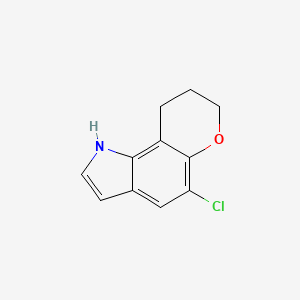
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- is a heterocyclic compound that belongs to the class of pyranoindoles These compounds are characterized by a fused pyran and indole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- typically involves a tandem reaction sequence. One common method is the Bischler–Möhlau reaction, which involves the condensation of 3-aminophenol with benzoin to form hydroxyindole intermediates. These intermediates then undergo Pechmann condensation with β-ketoesters to yield the desired pyranoindole derivatives .
Industrial Production Methods
Industrial production of pyranoindoles often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable solvents are commonly used . These methods not only improve reaction yields but also minimize the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学研究应用
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: It is used in the development of fluorescent materials and dyes due to its photophysical properties.
作用机制
The mechanism of action of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
- Pyrano(3,2-f)indole
- Pyrano(2,3-f)indole
- Pyrano(2,3-e)indole
Uniqueness
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- is unique due to its specific ring fusion and the presence of a chlorine atom at the 5-position. This structural uniqueness contributes to its distinct biological activities and photophysical properties compared to other pyranoindole derivatives .
属性
CAS 编号 |
81257-94-5 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC 名称 |
5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole |
InChI |
InChI=1S/C11H10ClNO/c12-9-6-7-3-4-13-10(7)8-2-1-5-14-11(8)9/h3-4,6,13H,1-2,5H2 |
InChI 键 |
MAWNRTTWMXSRDS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C(=CC(=C2OC1)Cl)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


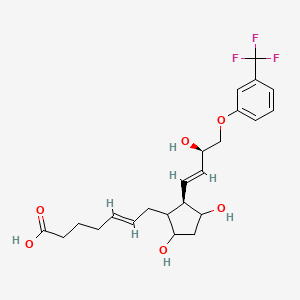
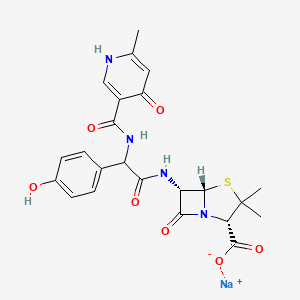
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
